molecular formula C7H12N2O B2467567 2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol CAS No. 926248-64-8

2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol

Cat. No.: B2467567
CAS No.: 926248-64-8
M. Wt: 140.186
InChI Key: YPEDCPNXDIGKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol is an organic compound with the molecular formula C7H12N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol typically involves the reaction of 1-methylpyrrole with an appropriate aminating agent. One common method is the reductive amination of 1-methylpyrrole-2-carbaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkyl or aryl derivatives.

Scientific Research Applications

2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(1-methyl-1H-pyrrol-2-yl)ethanone: Similar structure but with a ketone group instead of an amino alcohol.

    2-amino-1-(1H-pyrrol-2-yl)ethanol: Similar structure but without the methyl group on the pyrrole ring.

    1-methyl-2-pyrrolidinone: A related compound with a lactam structure.

Uniqueness

2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the ethan-1-ol chain, which provides versatility in chemical reactions and potential biological interactions. This dual functionality makes it a valuable intermediate in synthetic chemistry and a promising candidate for various research applications .

Properties

IUPAC Name

2-amino-1-(1-methylpyrrol-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-9-4-2-3-6(9)7(10)5-8/h2-4,7,10H,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEDCPNXDIGKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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